Mutagenic Potency in Salmonella: L-Isomer Exhibits Carbon-Source Dependent Activity Distinct from D-Isomer
In a comparative study of 6-azido-6-deoxy derivatives, the L-galactose isomer (6-azido-6-deoxy-L-galactose) demonstrated carbon-source dependent mutagenic activity in Salmonella typhimurium strains TA100 and TA1535 [1]. The specific mutagenicity (his+ revertants per mmole) of 6-azido-6-deoxy-L-galactose decreased with increasing concentrations of L-galactose in the medium, and was enhanced more than 100-fold when citrate (0.2%) replaced glucose (0.2%) as the carbon source [1]. This carbon-source modulation was not observed for sodium azide, indicating a transport- or metabolism-dependent mechanism unique to the azido-sugar [1]. While the D-galactose isomer (6-azido-6-deoxy-D-galactose) was also mutagenic under similar conditions, the study specifically notes that the L-isomer's activity is inhibited by its natural counterpart L-galactose, whereas the D-isomer's activity is inhibited by D-galactose [1]. This stereospecific inhibition pattern confirms that the two enantiomers engage distinct cellular uptake or metabolic pathways, a critical consideration for experimental design in toxicology and pharmacology studies.
| Evidence Dimension | Specific mutagenicity modulation by carbon source |
|---|---|
| Target Compound Data | >100-fold enhancement in his+ revertants/mmole when citrate (0.2%) replaced glucose (0.2%) as carbon source |
| Comparator Or Baseline | Sodium azide: No modulation by carbon source; 6-azido-6-deoxy-D-galactose: Inhibited by D-galactose, not L-galactose |
| Quantified Difference | L-isomer shows >100-fold difference in mutagenic potency depending on carbon source; D-isomer shows no such modulation in the presence of L-galactose |
| Conditions | Salmonella typhimurium strains TA100 and TA1535; minimal agar medium with 0.2% glucose vs. 0.2% citrate |
Why This Matters
This stereospecific, carbon-source dependent mutagenicity profile confirms that 6-azido-6-deoxy-L-galactose is recognized and processed by distinct biological pathways compared to its D-isomer, a critical factor for researchers investigating L-sugar metabolism, azido-sugar pharmacology, or conducting genetic toxicology assays where the enantiomeric purity directly impacts experimental outcomes.
- [1] Juricek, M., et al. (1991). Mutagenic activity of 6-azido deoxyhexoses and azido alcohols in Salmonella typhimurium and its inhibition by a structure-similar carbon source in the medium. Mutation Research, 251(1), 13-20. doi:10.1016/0027-5107(91)90211-6 View Source
